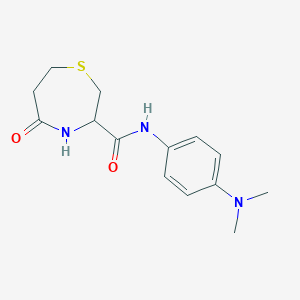

N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-17(2)11-5-3-10(4-6-11)15-14(19)12-9-20-8-7-13(18)16-12/h3-6,12H,7-9H2,1-2H3,(H,15,19)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXXUFKDIKELSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiourea derivative, and an appropriate electrophile.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the phenyl ring.

Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction involving the corresponding carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Structure

The chemical structure of N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide includes:

- A thiazepane ring : A seven-membered ring containing sulfur and nitrogen.

- A dimethylamino group : This group enhances the electronic properties of the compound.

- A carboxamide functional group : Contributes to the compound's reactivity.

Chemistry

- Building Block for Complex Molecules : It serves as a precursor in the synthesis of more complex organic compounds.

- Reagent in Organic Reactions : Utilized in various organic transformations due to its reactive functional groups.

Biology

- Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains.

- Anticancer Activity : Studies have shown that this compound may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

- Therapeutic Agent Development : Ongoing research is focused on its potential use in treating diseases, particularly cancers and infections.

Industry

- Material Development : The compound is explored for its utility in creating new materials and as an intermediate in pharmaceutical synthesis .

Antimicrobial Activity Study (2024)

- Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.

- Findings :

- Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL).

- Significant inhibitory effects on Escherichia coli (MIC = 64 µg/mL).

Anticancer Activity Evaluation (2023)

- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings :

- The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings :

- Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the thiazepane ring can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Thiazepane vs. Thiazolidine and Beta-Lactam Systems

Substituent Analysis

- Dimethylamino Phenyl Group: Present in both the target compound and ’s dye. In contrast, ’s compound integrates this group into a conjugated naphthalene-sulfonate system, favoring water solubility and chromophoric properties .

Functional Group and Bioactivity Comparison

Research Findings and Implications

Thiazepane vs. Thiazolidine : The larger thiazepane ring may allow for unique binding modes compared to rigid thiazolidines, which are often associated with metalloenzyme inhibition (e.g., angiotensin-converting enzyme inhibitors) .

Carboxamide vs. Beta-Lactam : Unlike beta-lactams (which disrupt bacterial cell wall synthesis), the carboxamide in the target compound may interact with eukaryotic targets, such as proteases or kinases .

Dimethylamino Phenyl Group: While both the target and ’s compound share this group, the absence of sulfonates in the target suggests lower water solubility but better blood-brain barrier penetration, a critical factor in central nervous system drug design .

Biological Activity

N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazepane ring, which contributes to its pharmacological properties. The structural formula can be represented as follows:

This structure includes a dimethylamino group, which is known to enhance solubility and biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including carbonic anhydrase isoforms, which are implicated in tumor progression and metastasis .

- Induction of Apoptosis : Studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress, thereby contributing to its therapeutic effects .

Anticancer Properties

This compound has been evaluated for its anticancer properties against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 3.96 ± 0.21 | Induction of intrinsic apoptosis |

| Caco-2 | 5.87 ± 0.37 | Inhibition of cell proliferation |

These findings suggest that the compound is particularly effective against breast and colorectal cancer cells, highlighting its potential as a therapeutic agent in oncology .

Other Biological Activities

In addition to its anticancer effects, the compound has demonstrated:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : It may also possess anti-inflammatory activities, although further research is needed to elucidate these effects fully.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Carbonic Anhydrase Inhibition : A study reported that derivatives similar to this compound showed significant inhibition of tumor-associated carbonic anhydrase isoforms (hCA II and hCA IX), with IC50 values ranging from 2.6 nM to 598.2 nM .

- Apoptosis Induction in MCF-7 Cells : Research demonstrated that treatment with this compound led to increased levels of active caspases and altered expression of Bcl-2 family proteins, indicating a shift towards apoptosis in breast cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide with high purity and yield?

- Answer: Synthesis optimization should employ statistical design of experiments (DoE) to evaluate critical parameters (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs can minimize experimental runs while identifying interactions between variables like reaction time and stoichiometric ratios . Post-synthesis, purification via column chromatography or recrystallization should be validated using HPLC-MS to confirm purity (>95%) and structural integrity. Full characterization (¹H/¹³C NMR, IR, and elemental analysis) must align with IUPAC guidelines for analogous heterocyclic carboxamides .

Q. How can researchers resolve inconsistencies in spectroscopic data (e.g., NMR shifts) for this compound?

- Answer: Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. To address this:

- Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts for the proposed structure.

- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism in the thiazepane ring).

- Validate using 2D NMR techniques (COSY, HSQC, HMBC) to resolve coupling patterns and assign ambiguous signals .

Q. What stability studies are essential for this compound under experimental storage conditions?

- Answer: Conduct accelerated stability testing under controlled humidity (40–75% RH) and temperature (4°C, 25°C, 40°C) for 1–3 months. Monitor degradation via UV-Vis spectroscopy (for chromophore stability) and HPLC to quantify decomposition products. Use Arrhenius modeling to predict shelf-life. Note: Thiazepane derivatives are prone to hydrolytic ring-opening in acidic/basic conditions, so pH-controlled buffers are critical .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives targeting specific pharmacological pathways?

- Answer: Combine quantum mechanics/molecular mechanics (QM/MM) simulations to map electronic properties (e.g., HOMO-LUMO gaps, dipole moments) with molecular docking against protein targets (e.g., kinases, GPCRs). ICReDD’s integrated approach—using reaction path searches and machine learning—can prioritize derivatives with optimal binding affinity and synthetic feasibility . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Q. What strategies address contradictory bioactivity data across in vitro vs. in vivo studies for this compound?

- Answer: Discrepancies often stem from metabolic instability or off-target effects. Mitigate via:

- Metabolite identification using LC-HRMS to detect phase I/II modifications.

- Tissue distribution studies (radiolabeled or fluorescent probes) to assess bioavailability.

- CRISPR-Cas9 knockout models to confirm target engagement vs. secondary pathways .

Q. How can reaction engineering principles optimize scaled-up synthesis while minimizing waste?

- Answer: Apply process intensification via microreactor systems to enhance heat/mass transfer and reduce side reactions. Use life-cycle assessment (LCA) to quantify environmental impact (e.g., E-factor, PMI). For solvent selection, prioritize green solvents (e.g., cyclopentyl methyl ether) with high recyclability. Membrane separation technologies (e.g., nanofiltration) can recover catalysts and reduce energy use .

Q. What experimental and computational tools elucidate the compound’s mechanism of action in complex biological systems?

- Answer: Integrate cryo-EM for structural insights into target-ligand complexes and phosphoproteomics to map downstream signaling. For mechanistic modeling, employ kinetic Monte Carlo simulations to predict cellular response dynamics. Pair with organ-on-a-chip platforms to validate efficacy in physiologically relevant environments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.